molecular formula C7H12ClNO B13448435 1-Azabicyclo[3.2.1]octan-6-one hydrochloride

1-Azabicyclo[3.2.1]octan-6-one hydrochloride

Cat. No.: B13448435
M. Wt: 161.63 g/mol
InChI Key: HIWBXCXTQPTMKI-UHFFFAOYSA-N
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Description

1-Azabicyclo[321]octan-6-one hydrochloride is a nitrogen-containing heterocyclic compound It is part of the azabicyclo[321]octane family, which is known for its unique bicyclic structure

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octan-6-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can yield alcohols .

Mechanism of Action

The exact mechanism of action of 1-Azabicyclo[3.2.1]octan-6-one hydrochloride is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. Its structural similarity to bioactive alkaloids such as nicotine and cocaine suggests that it may interact with similar receptors and pathways in the body .

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octan-6-one hydrochloride can be compared to other similar compounds such as 2-Azabicyclo[3.2.1]octane and 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride. These compounds share the azabicyclo[3.2.1]octane core but differ in their substituents and specific chemical properties. The unique structure of this compound, particularly its hydrochloride salt form, provides additional stability and solubility, making it a valuable compound in various applications .

Conclusion

This compound is a versatile and valuable compound with significant potential in various fields. Its unique structure and chemical properties make it an important intermediate in organic synthesis and a promising candidate for drug discovery and industrial applications.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-6-one;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-2-6(7)4-8;/h6H,1-5H2;1H

InChI Key

HIWBXCXTQPTMKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(C1)CC2=O.Cl

Origin of Product

United States

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